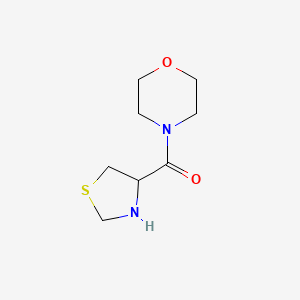
4-(1,3-Thiazolidine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazolidine-4-carbonyl)morpholine is a heterocyclic organic compound that features a thiazolidine ring fused with a morpholine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazolidine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds. These products have diverse applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-(1,3-Thiazolidine-4-carbonyl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-Thiazolidine-4-carbonyl)morpholine include:
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Thiazolidin-4-ones: These derivatives have a similar structure and exhibit diverse biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thiazolidine and morpholine rings. This dual-ring structure enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H14N2O2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
morpholin-4-yl(1,3-thiazolidin-4-yl)methanone |
InChI |
InChI=1S/C8H14N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h7,9H,1-6H2 |
InChI Key |
WYFRJVROLPDTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CSCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


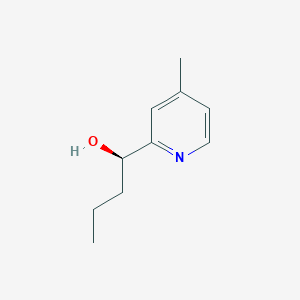
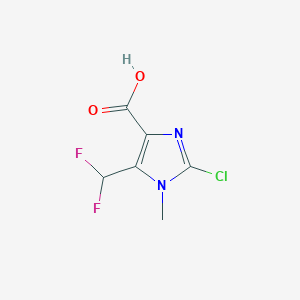
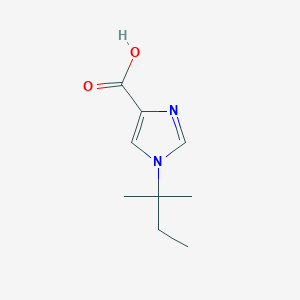

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)
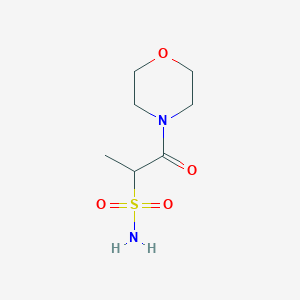
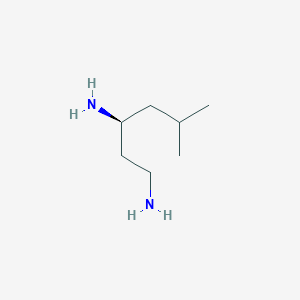
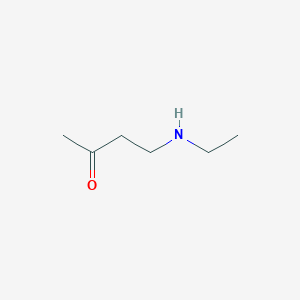
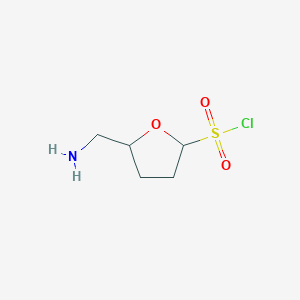
![8-(1-Aminobutan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13212805.png)


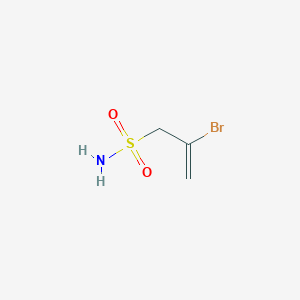
![Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212841.png)
